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Compound of Interest

Compound Name: (2S)-5-Methoxyflavan-7-ol

CAS No.: 691410-93-2

Cat. No.: B026634

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (2S)-5-
Methoxyflavan-7-ol, a naturally occurring flavan found in Dragon's blood resin. This document

outlines the key spectroscopic characteristics (NMR, MS, and IR), detailed experimental

protocols for data acquisition, and relevant biological signaling pathways associated with this

class of compounds.

Spectroscopic Data
The structural elucidation of (2S)-5-Methoxyflavan-7-ol is confirmed through various

spectroscopic techniques. The following tables summarize the key quantitative data from

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectral Data
While a complete, officially published dataset of 1H and 13C NMR for (2S)-5-Methoxyflavan-7-
ol is not readily available in public repositories, its structure has been confirmed by comparison

with published NMR data of similar flavonoids. The anticipated chemical shifts are based on the
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known values for the flavan skeleton and the influence of the methoxy and hydroxyl

substituents.

Table 1: Predicted ¹H NMR Spectral Data of (2S)-5-Methoxyflavan-7-ol

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~5.0-5.2 dd ~10, 3

H-3ax ~2.0-2.2 m

H-3eq ~2.8-3.0 m

H-4ax ~2.7-2.9 m

H-4eq ~2.9-3.1 m

H-6 ~6.1-6.3 d ~2.0

H-8 ~6.2-6.4 d ~2.0

5-OCH₃ ~3.7-3.9 s

H-2', H-6' ~7.3-7.5 m

H-3', H-4', H-5' ~7.2-7.4 m

7-OH ~8.5-9.5 s

Table 2: Predicted ¹³C NMR Spectral Data of (2S)-5-Methoxyflavan-7-ol
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~79-81

C-3 ~30-32

C-4 ~20-22

C-4a ~155-157

C-5 ~158-160

C-6 ~95-97

C-7 ~156-158

C-8 ~94-96

C-8a ~100-102

5-OCH₃ ~55-57

C-1' ~139-141

C-2', C-6' ~128-130

C-3', C-5' ~126-128

C-4' ~128-130

Mass Spectrometry (MS) Data
The mass spectrum of (2S)-5-Methoxyflavan-7-ol provides crucial information about its

molecular weight and fragmentation pattern, aiding in its identification.

Table 3: Mass Spectrometry Data of (2S)-5-Methoxyflavan-7-ol
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Parameter Value

Molecular Formula C₁₆H₁₆O₃

Molecular Weight 256.30 g/mol

Ionization Mode Electrospray Ionization (ESI)

[M+H]⁺ m/z 257

Key Fragment Ions
Further fragmentation would involve cleavage of

the C-ring, characteristic of flavans.

Infrared (IR) Spectroscopy Data
The infrared spectrum reveals the functional groups present in the molecule.

Table 4: Infrared (IR) Spectral Data of (2S)-5-Methoxyflavan-7-ol

Wavenumber (cm⁻¹) Functional Group

~3200-3500 O-H stretch (hydroxyl group)

~2850-3000 C-H stretch (aromatic and aliphatic)

~1600-1620 C=C stretch (aromatic ring)

~1450-1500 C=C stretch (aromatic ring)

~1150-1250 C-O stretch (ether and phenol)

Experimental Protocols
The following are detailed methodologies for the key experiments used in the spectral

characterization of flavonoids like (2S)-5-Methoxyflavan-7-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe is used.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is typically set to 12-15 ppm.

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise

ratio.

The relaxation delay is set to 1-2 seconds.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

The spectral width is set to 200-220 ppm.

A larger number of scans (e.g., 1024 or more) are required due to the lower natural

abundance of ¹³C.

The relaxation delay is typically 2 seconds.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts

are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

coupled to a liquid chromatography system (LC-MS) or for direct infusion.

LC-MS Analysis:
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A C18 reversed-phase column is typically used for separation.

A gradient elution with mobile phases consisting of water and acetonitrile (often with a

small amount of formic acid to aid ionization) is employed.

MS Acquisition:

The ESI source is operated in positive or negative ion mode.

The mass spectrometer is set to scan a relevant m/z range (e.g., 100-500).

For structural confirmation, tandem mass spectrometry (MS/MS) is performed by selecting

the parent ion and subjecting it to collision-induced dissociation (CID) to obtain fragment

ions.

Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight

and to propose a fragmentation pathway consistent with the structure of the compound.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide

(KBr) and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed

directly on the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Acquisition:

A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.

The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
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Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption

bands corresponding to the different functional groups present in the molecule.

Signaling Pathways and Experimental Workflows
Flavonoids, as a class of compounds, are known to modulate various cellular signaling

pathways, contributing to their diverse biological activities. While specific pathways for (2S)-5-
Methoxyflavan-7-ol are not extensively studied, the general mechanisms of flavanols provide

a basis for understanding its potential biological effects.

General Flavonoid Signaling Pathways
Flavonoids can influence key signaling cascades involved in inflammation, cell proliferation,

and apoptosis. A generalized overview of these interactions is depicted below.
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Caption: General signaling pathways modulated by flavonoids.

Experimental Workflow for Spectral Data Acquisition
The process of obtaining and analyzing spectral data for a natural product like (2S)-5-
Methoxyflavan-7-ol follows a systematic workflow.
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analysis-of-2s-5-methoxyflavan-7-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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